1,3,5-triazine-2,4-diamines
1,3,5-Triazine-2,4-diamines are a class of heterocyclic compounds characterized by the presence of a triazine ring with two amino groups attached at positions 2 and 4. These materials exhibit versatile chemical properties due to their aromatic nature and amine functionalities, making them valuable in various applications.
The primary structures of 1,3,5-triazine-2,4-diamines can be represented as:
\[ \text{NH}_2-\text{C}(=N\text{N}=) \text{C}-\text{N}(\text{H})_2 \]
These compounds are often used in the synthesis of other heterocycles and polymers due to their reactive amine groups. They can act as bifunctional crosslinking agents, enabling the formation of robust materials with improved mechanical properties.
In addition, 1,3,5-triazine-2,4-diamines find applications in the development of drug molecules, herbicides, and adhesives due to their unique structural features. Their ability to form stable complexes and crosslinks makes them particularly useful in controlled release systems and adhesive formulations.

Structuur | Chemische naam | CAS | MF |
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6-undecyl-1,3,5-triazine-2,4-diamine | 2533-34-8 | C14H27N5 |
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1,3,5-Triazine-2,4-diamine,6-chloro-N2,N2,N4,N4-tetraethyl- | 580-48-3 | C11H20ClN5 |
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1,3,5-Triazine,2-hydrazinyl-4,6-di-1-piperidinyl- | 54589-69-4 | C13H23N7 |
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1,3,5-Triazine-2,4-diamine,N2-[4-(methylthio)phenyl]- | 1083-47-2 | C10H11N5S |
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6-Methyl-1,3,5-triazine-2,4-diamine | 542-02-9 | C4H7N5 |
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Desisopropyl Atrazine | 1007-28-9 | C5H8N5Cl |
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N2,N4-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | 10421-98-4 | C7H15N7 |
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2-(diamino-1,3,5-triazin-2-yl)acetonitrile | 13301-35-4 | C5H6N6 |
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6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | 29366-77-6 | C9H8ClN5 |
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1,3,5-Triazine-2,4-diamine,6-ethoxy-N2,N4-diethyl- | 30360-59-9 | C9H17N5O |
Gerelateerde literatuur
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Aanbevolen leveranciers
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Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
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Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
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Usaramine N-oxide Cas No: 117020-54-9
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